molecular formula C17H27NO4S B2397483 N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide CAS No. 694472-76-9

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide

Cat. No. B2397483
M. Wt: 341.47
InChI Key: DRGOROFWQNMMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide is a research compound with the molecular formula C17H27NO4S . Its average mass is 341.466 Da and its monoisotopic mass is 341.166077 Da .

Physical and Chemical Properties This compound has a density of 1.2±0.1 g/cm3, a boiling point of 490.3±55.0 °C at 760 mmHg, and a flash point of 250.4±31.5 °C . Its molar refractivity is 91.6±0.4 cm3, and it has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . The compound’s ACD/LogP is 4.88, and its ACD/LogD (pH 5.5) is 4.14 . Its polar surface area is 73 Å2, and its polarizability is 36.3±0.5 10-24 cm3 . The water solubility at 25 deg C is 0.5581 mg/L .

Scientific Research Applications

Catalysis in Organic Synthesis

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide has been utilized in various catalytic processes in organic synthesis. For instance, it has been employed in the rhodium-catalyzed cyanation of C-H bonds in alkenes, enabling the efficient synthesis of substituted acrylonitriles (Chaitanya & Anbarasan, 2015). Additionally, it played a crucial role in the electrophilic cyanation of aryl and heteroaryl bromides, leading to the creation of various benzonitriles (Anbarasan et al., 2011).

Synthesis of Pharmaceutical Intermediates

This compound has been instrumental in synthesizing pharmaceutical intermediates. Its use in the formal synthesis of chlorpheniramine-based antagonists and isoquinoline alkaloid menisporphine exemplifies its importance in medicinal chemistry (Chaitanya et al., 2013).

Molecular Structure Analysis

In crystallography, the compound has been used to study the molecular and crystal structures of various derivatives, enhancing our understanding of chemical interactions at the molecular level (Mullica et al., 1992).

Novel Synthesis Methods

The compound has facilitated novel synthesis methods in organic chemistry. For example, it has been used in the one-pot deoxycyanamidation of alcohols, leading to the production of tertiary cyanamides, showcasing its versatility in organic transformations (Ayres et al., 2017).

Biological Screening and Drug Design

It has also been a key component in the design, synthesis, and biological screening of new compounds with potential antimicrobial and antiproliferative properties, contributing significantly to the development of new therapeutic agents (Abd El-Gilil, 2019).

properties

IUPAC Name

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-4-21-15-11-12-16(22-5-2)17(13-15)23(19,20)18(3)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGOROFWQNMMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide

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